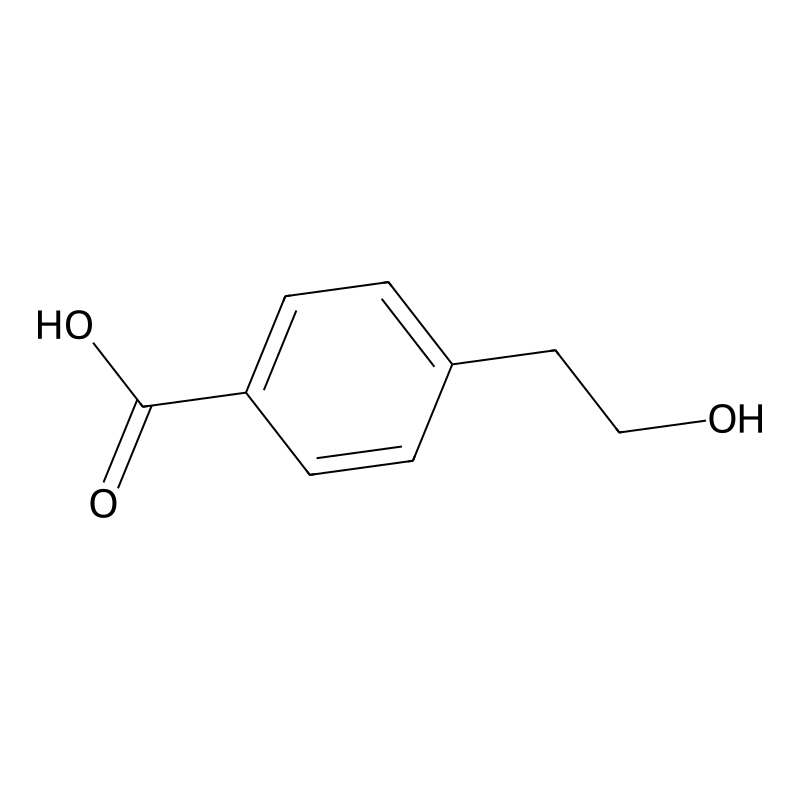4-(2-Hydroxyethyl)benzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Properties
4-(2-Hydroxyethyl)benzoic acid is an organic molecule with a carboxylic acid group and a hydroxyethyl group. These functional groups can influence its solubility, reactivity, and potential interactions with other molecules [1, 2].Potential Applications
Based on its chemical structure, 4-(2-hydroxyethyl)benzoic acid might hold potential for research in various fields, including:- Material Science: The presence of the carboxylic acid group suggests possible applications in the development of polymers or other materials [1].
- Medicinal Chemistry: The functional groups could allow for interactions with biological molecules, making it a candidate for further investigation in drug discovery [1, 2].
4-(2-Hydroxyethyl)benzoic acid is an aromatic carboxylic acid characterized by the presence of a hydroxyethyl group attached to the para position of a benzoic acid structure. Its molecular formula is and it has a molecular weight of approximately 166.18 g/mol. The compound appears as a white crystalline solid and is soluble in water, making it useful in various applications, particularly in pharmaceuticals and cosmetics. It exhibits properties that can lead to skin and eye irritation, necessitating careful handling .
- Esterification: Reacting with alcohols can form esters, which are often used in fragrances and flavorings.
- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of simpler aromatic compounds.
- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
These reactions highlight the compound's versatility in synthetic organic chemistry .
Research indicates that 4-(2-Hydroxyethyl)benzoic acid possesses antimicrobial properties, making it beneficial in food preservation and cosmetic formulations. Its ability to inhibit microbial growth contributes to extending the shelf life of products. Additionally, studies suggest potential anti-inflammatory effects, although further research is necessary to fully understand its biological mechanisms .
Several synthesis methods for 4-(2-Hydroxyethyl)benzoic acid have been documented:
- Direct Hydroxylation: Starting from para-hydroxybenzoic acid, the hydroxyethyl group can be introduced through nucleophilic substitution reactions.
- Alkylation: Utilizing alkyl halides in the presence of a base can yield the desired hydroxyethyl substitution on the aromatic ring.
- Ester Hydrolysis: The ester form of 4-(2-Hydroxyethyl)benzoic acid can be synthesized first and then hydrolyzed to yield the acid.
These methods reflect its synthetic accessibility and adaptability for various applications .
4-(2-Hydroxyethyl)benzoic acid is utilized in multiple fields:
- Pharmaceuticals: As an intermediate in drug synthesis due to its functional groups.
- Cosmetics: Incorporated as a preservative owing to its antimicrobial properties.
- Food Industry: Used as a food preservative to prolong shelf life by preventing microbial spoilage .
- Polymer Chemistry: Serves as a monomer in producing polymers with specific functional characteristics.
These applications underscore its significance across diverse industries.
Studies on interaction profiles indicate that 4-(2-Hydroxyethyl)benzoic acid interacts with various biological systems. Its antimicrobial activity suggests interactions with cellular membranes of microorganisms, potentially disrupting their integrity. Furthermore, its presence in cosmetic formulations necessitates understanding its interactions with other ingredients to ensure stability and efficacy. Research into its pharmacokinetics and toxicology is ongoing to elucidate its safety profile for consumer use .
Several compounds share structural similarities with 4-(2-Hydroxyethyl)benzoic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Hydroxybenzoic Acid | C7H6O3 | Lacks hydroxyethyl group; primarily used as a preservative. |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | C7H6O3 | Known for its use in acne treatment; contains a hydroxyl group at a different position. |
| 4-(2-Hydroxyethoxy)benzoic Acid | C9H10O4 | Contains an ether group instead of a hydroxyl group; used in similar applications but with different solubility properties. |
The uniqueness of 4-(2-Hydroxyethyl)benzoic acid lies in its specific hydroxyethyl substitution, which enhances its solubility and functional properties compared to these similar compounds .








